molecular formula C14H15Cl2NO2 B2976466 5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride CAS No. 1052533-42-2

5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride

Cat. No. B2976466
CAS RN: 1052533-42-2
M. Wt: 300.18
InChI Key: HXCLIYFJEYDTHC-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride is a chemical compound with the CAS Number: 1052533-42-2 . It has a molecular weight of 300.18 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-2-(4-ethoxyphenoxy)aniline hydrochloride . The InChI code is 1S/C14H14ClNO2.ClH/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16;/h3-9H,2,16H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 90° C . The compound should be stored at room temperature and kept dry and cool .

Scientific Research Applications

Fluorescence Quenching Studies

Research on boronic acid derivatives, including studies on fluorescence quenching mechanisms using aniline as a quencher, might offer insights into the photophysical properties of related compounds. Studies have investigated the fluorescence quenching of boronic acid derivatives by aniline in various solvents, providing data on quenching mechanisms and the impact of solvent viscosity and temperature on these processes (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis and Characterization

There is research on the synthesis and characterization of related aniline derivatives, which could offer methodologies applicable to synthesizing and studying compounds like "5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride." For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol showcases a method that might be adaptable for related compounds (Wen Zi-qiang, 2007).

Corrosion Inhibition

Anilines and their derivatives have been explored as corrosion inhibitors for various metals in acidic environments. The effectiveness of these compounds, including aspects like adsorption behavior and inhibition efficiency, can be relevant for materials science and engineering applications. For example, ortho-substituted anilines have been assessed for their potential to inhibit copper corrosion in hydrochloric acid solutions, revealing relationships between molecular structure and inhibition efficiency (Khaled & Hackerman, 2004).

Environmental and Health Applications

Aniline derivatives are also significant in environmental and health-related research, including the study of their degradation mechanisms, potential toxicity, and applications in pharmaceuticals. For example, the electrochemical oxidation of aniline has been studied for its implications in wastewater treatment and environmental remediation (Li, Wang, Zhou, & Ni, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-chloro-2-(4-ethoxyphenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2.ClH/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16;/h3-9H,2,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCLIYFJEYDTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride

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